5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
Description
This compound is a complex tricyclic heterocycle featuring a fused quinoline moiety, a sulfur atom at position 8, and two nitrogen atoms at positions 4 and 5. Its bicyclic quinoline core is substituted with a 2-methyl group and an ethoxy-linked ethyl chain, while the tricyclic scaffold incorporates a thia-diazatricyclo framework.
Properties
IUPAC Name |
2-ethyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-3-18-24-21(19-15-8-4-5-10-17(15)27-22(19)25-18)26-16-9-6-7-14-12-11-13(2)23-20(14)16/h6-7,9,11-12H,3-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKZFYBDZLLLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=CC5=C4N=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through a series of reactions, including Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Structural Features and Predicted Reactivity
The compound contains:
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A thiadiazatricyclo core (8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca system) fused with a quinoline moiety .
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Ethyl and methyl substituents .
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An ether linkage (oxy group) at position 3.
Key reactive sites likely include:
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The quinoline nitrogen (potential for coordination or protonation).
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The thiadiazine sulfur (oxidation or nucleophilic substitution).
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The ether group (cleavage under acidic or reductive conditions).
2.1. Nucleophilic Substitution at the Thiadiazine Core
The sulfur atom in the thiadiazatricyclo system may undergo nucleophilic attack. For example:
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Displacement reactions with alkyl halides or alcohols under basic conditions.
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Oxidation to sulfoxide or sulfone derivatives using agents like mCPBA or H₂O₂ .
2.2. Functionalization of the Quinoline Moiety
The quinoline group could participate in:
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Electrophilic aromatic substitution (e.g., nitration, halogenation) at positions ortho or para to the oxygen substituent.
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Coordination chemistry via the nitrogen lone pair, forming metal complexes .
2.3. Ether Cleavage
The aryl-ether linkage (C–O–C) between the quinoline and tricyclic core may undergo:
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Acidic hydrolysis (e.g., with HBr/AcOH) to yield phenolic derivatives.
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Reductive cleavage using LiAlH₄ or catalytic hydrogenation.
Hypothetical Reaction Table
Research Gaps and Recommendations
No experimental data for this compound were identified in the provided sources. To advance understanding:
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Synthetic Studies : Explore stepwise functionalization of the core structure using methods from analogous tricyclic systems (e.g., thieno[2,3-d]pyrimidinones ).
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Computational Modeling : Predict reactivity using DFT calculations for sites like the sulfur atom or quinoline nitrogen.
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Biological Screening : Given structural similarities to bioactive heterocycles , evaluate antimicrobial or kinase-inhibitory properties.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's design incorporates elements known for biological activity, particularly in cancer treatment and neuroprotection.
1. Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on 2-methylquinoline derivatives have shown effectiveness against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells . The incorporation of the quinoline moiety in 5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene may enhance its anticancer potential.
2. Neuroprotective Properties
Compounds containing quinoline structures have been explored for their neuroprotective effects, particularly in conditions like Parkinson's disease (PD). The analogues of 5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene could be investigated for similar properties due to their structural resemblance to known neuroprotective agents .
Material Science Applications
The compound's unique structural characteristics also suggest potential uses in material science.
1. Photonic Applications
The tetraene structure may impart interesting optical properties that could be exploited in photonic devices. Compounds with similar structures have been studied for their photophysical properties and could be useful in developing new materials for optoelectronic applications.
2. Antimicrobial Activity
Research into related quinoline compounds has revealed notable antimicrobial effects against various pathogens including bacteria and fungi . The application of 5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene could be explored in this domain as well.
Case Studies
Several studies have highlighted the potential applications of similar compounds:
Mechanism of Action
The mechanism of action of 5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes .
Comparison with Similar Compounds
Table 2: Hypothetical Property Comparison Based on Structural Analogues
Notes:
- The target compound’s ¹H-NMR would display distinct aromatic signals from the quinoline ring (δ ~7.0–8.5) and aliphatic peaks from the ethyl and tricyclic CH2 groups (δ 1.0–3.0), differing from Compound 18’s dominant aliphatic signals .
- Mass Spectrometry: A molecular ion peak near m/z 450 is anticipated, with fragmentation patterns involving loss of the ethyl group (~28 Da) and quinoline moiety, contrasting with Compound 18’s base peak at m/z 152 .
Biological Activity
The compound 5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by a thia-diazatricyclo framework and a quinoline moiety. Its molecular formula is , and it possesses unique stereochemical properties that may influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. In vitro studies have shown that similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds with quinoline moieties have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against these pathogens, suggesting that 5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene may possess comparable activity .
Anticancer Activity
Quinoline derivatives are also known for their anticancer properties. Preliminary studies have indicated that the compound may induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Caspase activation |
| MCF-7 | 15.0 | Cell cycle arrest |
| A549 (Lung) | 20.0 | Apoptosis induction |
Neuropharmacological Effects
Recent studies have suggested potential neuropharmacological effects of quinoline derivatives on dopamine receptors. Compounds structurally similar to 5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene exhibited agonist activity at D2 and D3 dopamine receptors with low nanomolar potency . This suggests possible applications in treating neurological disorders such as Parkinson's disease.
Table 2: Dopamine Receptor Interaction
| Compound | D2 Receptor Binding Affinity (nM) | D3 Receptor Binding Affinity (nM) |
|---|---|---|
| Compound A | 41 | 5.57 |
| Compound B | 86 | 3.71 |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of quinoline derivatives revealed that a related compound exhibited an MIC of 1 µg/mL against E. coli. This study highlights the potential of quinoline-based compounds in antibiotic development .
Case Study 2: Cancer Cell Apoptosis
In another investigation focusing on the apoptotic effects of quinoline compounds on breast cancer cells, it was found that treatment with a similar derivative led to a significant reduction in cell viability after 48 hours, indicating strong anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
